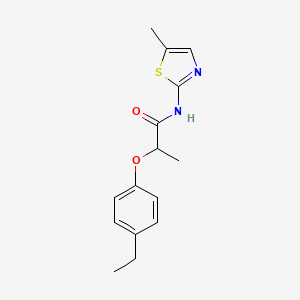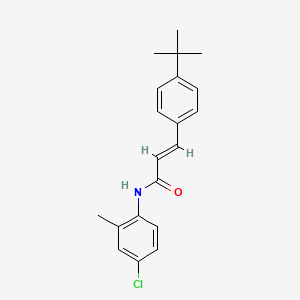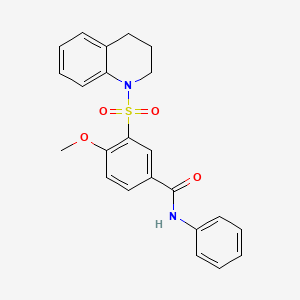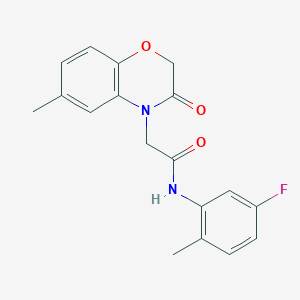![molecular formula C16H16Cl2N2O4S2 B4615467 1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multiple steps, including nucleophilic substitution, alkylation, and coupling reactions. For example, compounds with the piperazine sulfonyl moiety have been synthesized through reactions involving piperazine and various sulfonyl chlorides under controlled conditions, demonstrating the versatility and adaptability of synthesis methods for these compounds (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds is characterized by X-ray crystallography, revealing detailed insights into their conformation, bonding, and interactions. The structures often feature a piperazine ring in a chair conformation, with sulfonamide groups contributing to the compound's polarity and potential for hydrogen bonding (Berredjem et al., 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including coupling and substitution reactions, which can modify their chemical structure and properties. Their reactivity is influenced by the presence of sulfonamide groups, which can act as electrophiles or nucleophiles depending on the reaction conditions (Ivachtchenko et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of different substituents can enhance the compound's bioavailability and stability (Fletcher et al., 2002).
Chemical Properties Analysis
The chemical properties of "1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine" and related compounds are defined by their functional groups, particularly the sulfonamide group, which affects their acidity, basicity, and potential for forming hydrogen bonds. These properties play a significant role in the compound's reactivity and interactions with biological targets (Girisha et al., 2008).
Scientific Research Applications
Adenosine A2B Receptor Antagonists Development
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds with structures similar to 1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, were synthesized and characterized. These compounds were evaluated as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. This research highlights the potential of such compounds in the development of highly selective adenosine A2B receptor antagonists, useful in various therapeutic areas, including inflammation and cancer (Borrmann et al., 2009).
Mixed-Side-Chain Macrocyclic Chelates
The sulfomethylation of piperazine and polyazamacrocycles has been explored as a new route to entry for mixed-side-chain macrocyclic chelates. This approach offers a versatile method for the synthesis of novel chelating agents that can find applications in radiopharmacy and diagnostic imaging, providing a foundation for the development of new contrast agents or therapeutic radiopharmaceuticals (van Westrenen & Sherry, 1992).
Anticancer Activity
Several studies have been conducted to explore the anticancer activities of piperazine derivatives. One such study synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their potential anticancer activities against breast cancer cells. Compounds showed promising antiproliferative agents, highlighting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).
Novel Antipsychotic Agents
Research into (piperazin-1-yl-phenyl)-arylsulfonamides has led to the discovery of compounds with high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. These compounds showcase the therapeutic potential of piperazine derivatives in treating psychiatric disorders, including schizophrenia and depression (Park et al., 2010).
Antibacterial Agents
The synthesis and evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have shown antibacterial activities against various pathogens. These findings underscore the potential use of piperazine derivatives as novel antibacterial agents, contributing to the ongoing search for new antimicrobial compounds in response to rising antibiotic resistance (Wu Qi, 2014).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-13-6-7-15(18)16(12-13)26(23,24)20-10-8-19(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEVLZMLUIXJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)


![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)
![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)
![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)